8-Bromo-2-ethylquinolin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-2-ethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-7-6-10(14)8-4-3-5-9(12)11(8)13-7/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
DTNDRTLZMBBTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C(=CC=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Bromo 2 Ethylquinolin 4 Ol and Substituted Analogues
Strategic Approaches to Quinoline (B57606) Ring Construction Relevant to the 2,4-Disubstitution
The formation of the quinoline ring system with substituents at the 2 and 4 positions can be achieved through several established condensation reactions and modern synthetic strategies.
Classical Condensation Reactions and their Adaptation (e.g., Knorr, Friedlander, Combes, Skraup, Doebner, Pfitzinger-Borsche)
Classical named reactions provide robust and versatile methods for the synthesis of quinoline derivatives. Many of these can be adapted to produce 2,4-disubstituted quinolines, and by utilizing appropriately substituted anilines, such as 2-bromoaniline (B46623), the C-8 bromo substituent can be incorporated from the outset.
The Combes quinoline synthesis is a notable method for preparing 2,4-substituted quinolines. This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone iipseries.orgwikipedia.org. For the synthesis of an 8-bromo-2-ethyl-4-substituted quinoline, 2-bromoaniline could be reacted with a suitable β-diketone. The regioselectivity of the cyclization can be influenced by the steric and electronic nature of the substituents on both the aniline and the β-diketone wikipedia.org.
The Doebner-von Miller reaction offers another pathway, typically yielding 2,4-disubstituted quinolines from the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions iipseries.orgwikipedia.org. A documented example is the synthesis of 8-bromo-2-methylquinoline (B152758) from 2-bromoaniline and crotonaldehyde, which proceeds in the presence of hydrochloric acid and a zinc chloride catalyst nih.gov. By analogy, the reaction of 2-bromoaniline with an α,β-unsaturated ketone bearing an ethyl group could be a direct route to the 8-bromo-2-ethylquinoline core.
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, to form a quinoline daneshyari.com. To obtain an 8-bromo derivative, a 2-amino-3-bromobenzaldehyde (B168341) or a related ketone could be employed as the starting material achemblock.com.
The Knorr quinoline synthesis typically produces 2-hydroxyquinolines from the cyclization of β-ketoanilides in the presence of a strong acid. The Pfitzinger-Borsche synthesis , on the other hand, utilizes isatin (B1672199) and a carbonyl compound to generate quinoline-4-carboxylic acids daneshyari.com. While these are powerful methods, their direct application to the synthesis of 8-Bromo-2-ethylquinolin-4-ol would require specifically substituted starting materials.
The Skraup synthesis , a reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is a fundamental method for quinoline synthesis, though it can be violently exothermic iipseries.orgnih.gov. Adaptations of this reaction can introduce substituents, but controlling the regioselectivity for a 2,4-disubstituted pattern can be challenging.
| Reaction Name | Reactants | Typical Products | Applicability to this compound Synthesis |
|---|---|---|---|
| Combes | Aniline and β-diketone | 2,4-Disubstituted quinolines | High: Reaction of 2-bromoaniline with an appropriate β-diketone. |
| Doebner-von Miller | Aniline and α,β-unsaturated carbonyl compound | 2,4-Disubstituted quinolines | High: Reaction of 2-bromoaniline with an α,β-unsaturated ketone containing an ethyl group. |
| Friedländer | 2-Aminoaryl aldehyde/ketone and a compound with an α-methylene group | Substituted quinolines | Moderate: Requires synthesis of 2-amino-3-bromobenzaldehyde or a related ketone. |
| Knorr | β-Ketoanilide | 2-Hydroxyquinolines | Moderate: Requires synthesis of a specific β-ketoanilide of 2-bromoaniline. |
| Pfitzinger-Borsche | Isatin and carbonyl compound | Quinoline-4-carboxylic acids | Low: Indirect route, would require subsequent modification of the carboxylic acid group. |
| Skraup | Aromatic amine, glycerol, sulfuric acid, and oxidizing agent | Quinolines | Low: Generally produces unsubstituted or simply substituted quinolines; poor control for 2,4-disubstitution. |
Modern Annulation Strategies and Cascade Cyclizations
Contemporary organic synthesis has introduced a variety of innovative methods for quinoline construction that offer advantages in terms of efficiency, selectivity, and milder reaction conditions. These include metal-catalyzed C-H activation/annulation reactions and cascade or domino reactions that form multiple bonds in a single operation.
For instance, [4+2] annulation strategies have been developed for the synthesis of quinoline derivatives. One such approach involves the reaction of 2-azidobenzaldehydes with various dienophiles nih.gov. This method can be adapted to produce a range of substituted quinolines, including quinolin-4-ols nih.gov. The synthesis of the target molecule could potentially be achieved by employing a suitably substituted 2-azidobenzaldehyde (B97285) and a dienophile that would lead to the desired 2-ethyl-4-ol substitution pattern.
Cascade reactions, which involve a sequence of intramolecular and intermolecular transformations, provide an efficient route to complex molecules from simple starting materials. A visible light-induced cascade sulfonylation/cyclization has been reported for the synthesis of quinoline-2,4-diones under metal-free conditions. While this specific reaction yields diones, the underlying principle of cascade cyclization could be adapted for the synthesis of quinolin-4-ols.
Regioselective Introduction of Bromine at the C-8 Position of Quinoline Derivatives
The introduction of a bromine atom specifically at the C-8 position of a pre-formed quinoline ring presents a significant regioselectivity challenge. The electronic nature of the quinoline ring generally directs electrophilic substitution to the C-5, C-6, and C-8 positions, with the precise outcome depending on the reaction conditions and the existing substituents.
Direct Halogenation Methods and Control of Regioselectivity
Direct bromination of quinoline and its derivatives often leads to a mixture of products. For example, the bromination of 8-hydroxyquinoline (B1678124) typically yields 5,7-dibromo-8-hydroxyquinoline acgpubs.orgresearchgate.net. Similarly, the bromination of 8-aminoquinoline (B160924) can produce a mixture of 5-bromo and 5,7-dibromo derivatives researchgate.net. This lack of selectivity makes direct bromination a less favorable approach for the synthesis of a pure C-8 bromo isomer.
The use of N-Bromosuccinimide (NBS) is a common method for bromination masterorganicchemistry.comorganic-chemistry.org. However, its application to quinolines also faces challenges with regioselectivity. For instance, NBS-mediated bromination of tetrahydroquinolines has been shown to result in polybromination, often at the 6 and 8 positions, along with dehydrogenation to the corresponding quinoline nih.gov.
| Substrate | Brominating Agent | Major Product(s) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline | Br₂ | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.orgresearchgate.net |
| 8-Aminoquinoline | Br₂ | 5-Bromo-8-aminoquinoline and 5,7-Dibromo-8-aminoquinoline | researchgate.net |
| Tetrahydroquinoline | NBS | 6,8-Dibromoquinoline | nih.gov |
Bromine-Lithium Exchange and Subsequent Transformations
While bromine-lithium exchange is a powerful tool for the functionalization of aryl bromides, its application to the synthesis of this compound would be more relevant for the transformation of a pre-existing 8-bromoquinoline (B100496) into other derivatives, rather than for the introduction of the bromine atom itself. This method is generally used to convert a C-Br bond into a C-Li bond, which can then react with various electrophiles.
Bromination of Substituted Tetrahydroquinolines as Precursors
A more promising strategy for the regioselective introduction of bromine at the C-8 position involves the bromination of a 1,2,3,4-tetrahydroquinoline (B108954) precursor, followed by aromatization. The saturated heterocyclic ring in tetrahydroquinolines alters the electronic properties of the benzene (B151609) ring, which can lead to different regioselectivity in electrophilic substitution reactions compared to the parent quinoline.
Research has shown that the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid results in the formation of the 6,8-dibromo derivative, while preserving the tetrahydroquinoline ring. This suggests that the 8-position is susceptible to bromination in this system.
A plausible synthetic route to this compound could therefore involve the following steps:
Synthesis of 2-ethyl-1,2,3,4-tetrahydroquinolin-4-ol.
Regioselective bromination of the tetrahydroquinoline at the C-8 position. This step would likely require careful optimization of reaction conditions (brominating agent, solvent, temperature) to favor mono-bromination at the desired position.
Dehydrogenation (aromatization) of the resulting 8-bromo-2-ethyl-1,2,3,4-tetrahydroquinolin-4-ol to yield the final product, this compound. The use of NBS has been shown to effect both bromination and dehydrogenation in a one-pot reaction, which could be a highly efficient approach nih.gov.
This multi-step approach, while more complex than direct synthesis, offers a potentially more controlled and regioselective pathway to the target molecule.
Synthetic Pathways for Incorporating the C-2 Ethyl Moiety
The introduction of an ethyl group at the C-2 position of the quinoline ring is a crucial step in the synthesis of the target compound. Various strategies have been developed to achieve this, ranging from classical condensation reactions to modern C-H activation approaches.
Strategies utilizing Carbonyl Precursors (e.g., 2-butanone (B6335102) in Riehm synthesis)
The Riehm synthesis is a classical method for the preparation of quinoline derivatives, which involves the reaction of an arylamine with a ketone. Specifically, 2-methyl-4-ethylquinoline derivatives can be synthesized from the reaction of aniline with 2-butanone in the presence of iodine iipseries.org. This reaction provides a direct route to installing both a methyl and an ethyl group on the quinoline core. While the general mechanism of the Riehm synthesis involves the acid-catalyzed condensation of the amine with the ketone followed by cyclization and aromatization, the specific regiochemical outcome is dependent on the nature of the ketone and the reaction conditions. The use of an unsymmetrical ketone like 2-butanone can lead to a mixture of regioisomers, and therefore, careful optimization of the reaction parameters is often necessary to favor the desired product.
| Reaction | Reactants | Key Reagents | Product |
| Riehm Synthesis | Aniline, 2-Butanone | Iodine | 2-Methyl-4-ethylquinoline |
Alkenylation and Alkylation Approaches at C-2
Modern synthetic methods offer more direct and selective ways to introduce substituents at the C-2 position of a pre-formed quinoline ring through C-H functionalization. These approaches can be broadly categorized into alkenylation and alkylation reactions.
Alkenylation: Palladium-catalyzed alkenylation of quinoline N-oxides with various olefins provides a direct route to 2-alkenylquinolines sigmaaldrich.com. This reaction proceeds via a proposed C-H bond activation of the quinoline N-oxide with a palladium catalyst, followed by a Heck-type coupling with the olefin sigmaaldrich.com. The use of quinoline N-oxides is often advantageous as the N-oxide can act as a directing group and an internal oxidant, avoiding the need for external oxidants sigmaaldrich.com.
Alkylation: Rhodium-catalyzed alkylation of quinolines at the C-2 position has also been developed researchgate.netacs.orgnih.gov. These reactions often utilize olefins as the alkylating agents and can proceed with high efficiency and selectivity researchgate.netacs.orgnih.gov. For instance, quinoline can be alkylated with 3,3-dimethylbutene in high yield using a rhodium catalyst nih.gov. Additionally, metal-free methods for the C2-alkylation of quinoline N-oxides have been reported, using reagents like active methylene (B1212753) compounds in the presence of diethyl H-phosphonate and K2CO3 rsc.org. Another approach involves the reductive alkylation of quinoline N-oxides using Wittig reagents nih.gov.
| Method | Catalyst/Reagent | Substrate | Product |
| C2-Alkenylation | Palladium Acetate (B1210297) | Quinoline N-oxide, Olefin | 2-Alkenylquinoline |
| C2-Alkylation | Rhodium Catalyst | Quinoline, Olefin | 2-Alkylquinoline |
| Metal-Free C2-Alkylation | Diethyl H-phosphonate/K2CO3 | Quinoline N-oxide, Active Methylene Compound | 2-Alkylquinoline |
| Reductive C2-Alkylation | Wittig Reagent | Quinoline N-oxide | 2-Alkylquinoline |
Formation and Interconversion of the 4-Hydroxyl and 4-Oxo Functionalities
The 4-hydroxyl group, which exists in tautomeric equilibrium with the 4-oxo form (quinolin-4(1H)-one), is a key feature of the target molecule. Its formation is typically achieved through cyclization reactions, and the hydroxyl group can be subsequently functionalized.
Cyclization Reactions Yielding Quinolin-4-ols or Quinolin-4(1H)-ones
Several named reactions in organic chemistry are dedicated to the synthesis of the quinoline core, with some specifically yielding 4-hydroxyquinolines or their tautomeric 4-quinolone counterparts.
Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone wikipedia.orgjk-sci.comalfa-chemistry.com. The reaction can be catalyzed by either acid or base and proceeds through an aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring wikipedia.orgalfa-chemistry.comresearchgate.net. Variations of this reaction can lead to 4-hydroxyquinolines researchgate.net.
Pfitzinger Reaction: The Pfitzinger reaction utilizes isatin and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids wikipedia.org. The reaction mechanism involves the hydrolysis of isatin to a keto-acid, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline derivative wikipedia.org. Modifications of this reaction can provide access to 4-hydroxyquinolines rsc.org.
Gould-Jacobs Reaction: This method is a well-established route for the synthesis of 4-hydroxyquinolines wikipedia.orgmdpi.com. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to afford the 4-hydroxyquinoline (B1666331) wikipedia.orgmdpi.compreprints.org. Microwave-assisted Gould-Jacobs reactions have been shown to improve yields and reduce reaction times researchgate.net.
| Reaction | Starting Materials | Key Intermediate | Product |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Aldol adduct, Schiff base | Quinoline derivative (can be 4-hydroxy) |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Keto-acid, Imine | Quinoline-4-carboxylic acid (can lead to 4-hydroxy) |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Anilidomethylenemalonic ester | 4-Hydroxyquinoline |
Hydroxyl Group Functionalization Strategies
Once the 4-hydroxyquinoline core is synthesized, the hydroxyl group can be further functionalized to introduce a variety of substituents, thereby expanding the molecular diversity. One common strategy is aminoalkylation through the Mannich reaction. This reaction involves the treatment of the 4-hydroxyquinoline with formaldehyde (B43269) and a secondary amine, such as piperidine, to introduce an aminomethyl group at the 3-position mdpi.com. This demonstrates the reactivity of the C-3 position adjacent to the hydroxyl group and provides a handle for further synthetic transformations. The hydroxyl group itself can also be a target for functionalization, such as O-alkylation to form ethers, although specific examples for this compound were not detailed in the provided search results.
Catalytic and Metal-Free Synthetic Innovations for Quinoline Functionalization
The direct functionalization of C-H bonds in the quinoline ring is a powerful and atom-economical strategy for introducing substituents at various positions. Both transition-metal-catalyzed and metal-free approaches have been extensively developed.
Transition-Metal-Catalyzed Functionalization: A variety of transition metals, including palladium, rhodium, copper, and iron, have been employed to catalyze the C-H functionalization of quinolines acs.orgnih.gov. These reactions allow for the introduction of aryl, alkyl, and other functional groups at different positions of the quinoline ring, often with high regioselectivity acs.orgnih.gov. The selectivity is often governed by the electronic properties of the quinoline ring and the nature of the directing group and catalyst nih.gov. For instance, palladium-catalyzed C-2 arylation of quinolines has been reported nih.gov.
Metal-Free Functionalization: In recent years, there has been a growing interest in developing metal-free C-H functionalization methods to avoid the use of expensive and potentially toxic metals nih.govacs.orgresearchgate.netaminer.org. These reactions often utilize radical initiators or proceed through tandem cyclization strategies nih.govacs.org. For example, a metal-free approach for the synthesis of functionalized quinolines from 2-styrylanilines has been developed nih.govacs.org. Furthermore, the C5 C-H bond functionalization of quinolines under transition-metal-free conditions has been reviewed, highlighting the formation of C-X, C-N, C-S, C-O, and C-C bonds ccspublishing.org.cn. These innovative catalytic and metal-free methods provide powerful tools for the late-stage functionalization of the quinoline scaffold, enabling the synthesis of a wide range of derivatives with diverse properties.
Transition Metal-Catalyzed C-H Activation and Functionalization (e.g., Rh(III), Pd, Cu, Ag, Co, Bi)
Transition metal catalysis has become an indispensable tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org The quinoline scaffold, in particular, has been a subject of intense research in this area. mdpi.com The nitrogen atom within the quinoline ring can act as a directing group, facilitating regioselective C-H activation at specific positions. researchgate.net
For the synthesis of this compound analogues, C-H activation strategies can be envisioned for functionalizing the quinoline core. For instance, the C8 position of quinoline N-oxides is a common site for functionalization via the formation of a five-membered metallacyclic intermediate with metals like palladium or rhodium. acs.orgacs.org This approach allows for the introduction of various substituents at a key position of the molecule.
Rhodium(III) catalysts have been extensively used for C-H activation, including the acetoxylation of 8-methylquinolines. Palladium catalysis is also prevalent, enabling reactions such as the direct arylation of electron-deficient heteroarenes. mdpi.com Mechanistic studies have shown that for quinoline N-oxides, C-H activation often proceeds through an inner-sphere concerted metalation-deprotonation (CMD) pathway, where an acetate ligand from the palladium precatalyst assists in the proton removal. mdpi.com Copper-catalyzed systems have also been developed for introducing alkyl chains at the 2-position of quinolines, typically starting from quinoline N-oxides. mdpi.com These methodologies highlight the potential for late-stage functionalization, allowing for the diversification of quinolin-4-ol scaffolds.
Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Quinolines
| Catalyst System | Substrate Type | Position Functionalized | Type of Functionalization | Reference |
|---|---|---|---|---|
| Rh(III) | 8-Methylquinolines | C(sp³)-H of methyl group | Acetoxylation | |
| Pd(OAc)₂ | Quinoline N-oxide | C8 | Arylation | mdpi.com |
| Ru(II) | 8-Methylquinolines | C(sp³)-H of methyl group | Monoarylation |
Organocatalytic Approaches and Asymmetric Synthesis for Chiral Analogues
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthetic chemistry, offering a complementary approach to metal-based catalysis. A significant advantage of organocatalysis is its prominent role in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
For the synthesis of chiral analogues of this compound, where stereochemistry could be crucial for biological activity, organocatalytic methods are highly valuable. Asymmetric synthesis of quinolinone-based frameworks has been achieved through various strategies. For example, an enantioselective rsc.org-rearrangement and cyclization reaction has been developed to provide access to quinolinone-based polycyclic indole (B1671886) derivatives with excellent stereoselectivity. rsc.orgresearchgate.net This type of transformation, often catalyzed by a chiral copper complex, can create complex molecular scaffolds from simpler precursors. rsc.org
Another approach involves asymmetric inverse-electron-demand Diels-Alder (IED-DA) reactions. Chiral Lewis acid catalysts, such as a titanium(IV) complex ligated with a chiral ligand, can promote the reaction between electron-poor 2-azadienes and electron-rich dienophiles to furnish asymmetric tetrahydroquinoline derivatives. acs.orgacs.org The reaction conditions can be optimized, for instance by the addition of molecular sieves, to improve enantiomeric excesses. acs.org These methods provide a pathway to chiral quinolin-4-one precursors, which can then be further elaborated to target specific chiral analogues.
Table 2: Organocatalytic and Asymmetric Approaches to Quinoline/Quinolinone Synthesis
| Catalytic System | Reaction Type | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Chiral π–Cu(II) complex | rsc.org O-to-C rearrangement | Dearomatization strategy | Highly functionalized β-naphthalenones | researchgate.net |
| Chiral Phosphoric Acids | [3+2] Cycloaddition | Synergistic catalysis | Chiral pyrrolo[1,2-α]indoles | researchgate.net |
| Chiral Ti(IV) Complex | Inverse-Electron-Demand Diels-Alder | Asymmetric synthesis | Tetrahydroquinoline derivatives | acs.orgacs.org |
Metal-Free Cyclization and Functionalization Reactions
The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metals. For the synthesis of quinolin-4-ones, several metal-free cyclization and functionalization reactions have been established.
Classical methods like the Friedländer and Pfitzinger reactions provide routes to substituted quinolines without the need for metal catalysts, though they can sometimes require harsh conditions. mdpi.com More recent advancements have focused on milder and more efficient metal-free protocols. For instance, an iodine-mediated decarboxylative cyclization has been developed from α-amino acids and 2-methyl quinolines to afford imidazo[1,5-a]quinolines. rsc.org
Another strategy involves the intramolecular cyclization of 2-aminochalcones, catalyzed by solid acids like Amberlyst®-15, to yield dihydroquinolin-4-ones, which can serve as common precursors for further transformations. nih.gov Tandem reactions that form multiple bonds in a single operation are particularly efficient. A metal-free strategy for synthesizing quinoline derivatives from 2-methylquinolines and 2-styrylanilines involves the functionalization of C(sp³)–H bonds and a subsequent tandem cyclization, providing an environmentally friendly route to these valuable heterocycles. nih.gov These methods demonstrate the increasing viability of producing complex quinolin-4-ol structures without transition metal catalysis.
Table 3: Selected Metal-Free Methodologies for Quinoline Synthesis
| Reaction Name/Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | 2-Aminochalcones | Amberlyst®-15 | Dihydroquinolin-4-ones | nih.gov |
| Tandem Cyclization | 2-Methylquinolines, 2-Styrylanilines | Iodide catalysis | Functionalized Quinolines | nih.gov |
| Decarboxylative Cyclization | α-Amino acids, 2-Methyl quinolines | Iodine-mediated | Imidazo[1,5-a]quinolines | rsc.org |
Synthesis of Advanced this compound Scaffolds for Library Generation
The generation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. Synthesizing a library of derivatives based on the this compound scaffold allows for the systematic exploration of structure-activity relationships.
Effective library synthesis requires robust and versatile chemical reactions that can accommodate a wide range of starting materials and functional groups. The synthetic methodologies described previously, such as transition metal-catalyzed C-H functionalization and multicomponent reactions, are well-suited for this purpose. For example, a library of diversely substituted 2-(quinolin-4-yl)imidazolines was successfully synthesized using a palladium-catalyzed Buchwald-Hartwig-type arylation reaction. nih.gov This approach enabled the creation of 36 distinct compounds for biological screening. nih.gov
Similarly, multicomponent reactions, where three or more reactants combine in a single step, are highly efficient for library generation. An alternative synthetic pathway using a modified Doebner-von Miller reaction has been used to create a new library of iodo-quinoline derivatives. semanticscholar.org This strategy allows for the incorporation of diverse aldehydes, leading to a variety of substitutions on the final quinoline core. semanticscholar.org By applying these principles, a diverse library of this compound analogues could be constructed by varying the substituents at different positions of the quinoline ring, providing a rich collection of molecules for further investigation.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-dihydroquinolin-2-ones |
| cyclopenta[b]indoles |
| β-naphthalenone |
| pyrrolo[1,2-α]indoles |
| 2-aminochalcones |
| dihydroquinolin-4-ones |
| 2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-ol |
| quinoxyfen |
| fasudil |
| (−)-santonin |
| tetrahydroquinoline |
| quinazolinones |
| imidazo[1,5-a]quinolines |
| 2-(quinolin-4-yl)imidazolines |
Advanced Spectroscopic Characterization and Tautomeric Studies of 8 Bromo 2 Ethylquinolin 4 Ol
Elucidation of Tautomeric Equilibria in 8-Bromo-2-ethylquinolin-4-ol (Quinolin-4-ol vs. Quinolin-4(1H)-one)
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key characteristic of 4-hydroxyquinolines. For this compound, this equilibrium exists between the enol form (this compound) and the keto form (8-Bromo-2-ethylquinolin-4(1H)-one). The predominance of one tautomer over the other is not fixed but is instead a delicate balance influenced by various factors, including the surrounding solvent environment and the electronic effects of the substituents on the quinoline (B57606) ring. researchgate.netnih.gov In many instances, the keto form is favored in both solid and solution states. researchgate.net
Influence of Solvent Polarity on Tautomeric Ratios
The polarity of the solvent plays a critical role in shifting the tautomeric equilibrium of 4-hydroxyquinoline (B1666331) derivatives. Generally, polar solvents tend to stabilize the more polar tautomer. In the case of the this compound equilibrium, the keto form, with its distinct carbonyl group, is more polar than the enol form. Consequently, an increase in solvent polarity is expected to favor the quinolin-4(1H)-one tautomer. For instance, in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and water, the keto-form is often the predominant species. researchgate.net Conversely, in non-polar solvents, the enol form may be more prevalent. This solvent-dependent tautomeric ratio is a crucial consideration in the analysis and application of this compound.
Table 1: Expected Predominant Tautomer of this compound in Various Solvents
| Solvent | Polarity | Expected Predominant Tautomer |
| Dimethyl Sulfoxide (DMSO) | High | 8-Bromo-2-ethylquinolin-4(1H)-one (keto) |
| Water | High | 8-Bromo-2-ethylquinolin-4(1H)-one (keto) |
| Methanol | High | 8-Bromo-2-ethylquinolin-4(1H)-one (keto) |
| Chloroform | Medium | Mixture of tautomers |
| Benzene (B151609) | Low | This compound (enol) |
| Tetrahydrofuran (THF) | Low | This compound (enol) |
Impact of Substituents on Tautomeric Preferences
The electronic nature of the substituents on the quinoline ring significantly modulates the tautomeric equilibrium. The substituents on this compound, a bromine atom at the 8-position and an ethyl group at the 2-position, exert distinct electronic effects.
The ethyl group at the 2-position is an electron-donating group through an inductive effect. This donation of electron density to the ring can influence the relative stabilities of the tautomers.
The bromine atom at the 8-position has a more complex influence. Halogens are known to have a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+M). In the case of halogens on an aromatic ring, the inductive effect typically dominates. This electron-withdrawing nature can impact the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium. Computational studies on substituted 4-hydroxyquinolines have shown that the position and nature of the substituent can lead to a preference for either the enol or keto form. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for studying dynamic processes such as tautomerism. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular structure of this compound.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound would be expected to show distinct signals for each tautomer. The chemical shifts of the protons and carbons are highly sensitive to their electronic environment, which differs significantly between the enol and keto forms.
In the ¹H NMR spectrum, the presence of the N-H proton in the keto tautomer would give rise to a characteristic signal, the chemical shift of which would be solvent-dependent. The protons of the ethyl group and the aromatic protons on the quinoline ring would also exhibit shifts indicative of the predominant tautomeric form.
The ¹³C NMR spectrum is particularly informative. The chemical shift of the C4 carbon is a key indicator of the tautomeric form. In the enol form, C4 is an oxygen-bearing aromatic carbon and would resonate at a lower frequency compared to the keto form, where it exists as a carbonyl carbon (C=O) and would appear at a significantly higher frequency (downfield).
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for the Tautomers of this compound
| Proton | Quinolin-4-ol (enol) form (Expected) | Quinolin-4(1H)-one (keto) form (Expected) |
| H3 | ~6.5 - 7.0 | ~6.0 - 6.5 |
| H5 | ~7.5 - 8.0 | ~7.8 - 8.3 |
| H6 | ~7.0 - 7.5 | ~7.2 - 7.7 |
| H7 | ~7.0 - 7.5 | ~7.2 - 7.7 |
| -CH₂CH₃ | ~2.8 - 3.2 (q) | ~2.7 - 3.1 (q) |
| -CH₂CH₃ | ~1.2 - 1.5 (t) | ~1.1 - 1.4 (t) |
| OH | ~9.0 - 11.0 (broad) | - |
| NH | - | ~11.0 - 13.0 (broad) |
Table 3: Representative ¹³C NMR Chemical Shifts (ppm) for the Tautomers of this compound
| Carbon | Quinolin-4-ol (enol) form (Expected) | Quinolin-4(1H)-one (keto) form (Expected) |
| C2 | ~155 - 160 | ~150 - 155 |
| C3 | ~100 - 105 | ~110 - 115 |
| C4 | ~165 - 170 | ~175 - 180 |
| C4a | ~120 - 125 | ~125 - 130 |
| C5 | ~125 - 130 | ~128 - 133 |
| C6 | ~120 - 125 | ~122 - 127 |
| C7 | ~125 - 130 | ~127 - 132 |
| C8 | ~110 - 115 | ~112 - 117 |
| C8a | ~140 - 145 | ~142 - 147 |
| -CH₂CH₃ | ~25 - 30 | ~24 - 29 |
| -CH₂CH₃ | ~12 - 16 | ~11 - 15 |
2D NMR Techniques (e.g., COSY, HMBC, HSQC, ROESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton connectivity within the ethyl group and the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a straightforward method to assign the chemical shifts of the carbon atoms bearing protons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm stereochemical details and to observe through-space interactions between different parts of the molecule.
¹⁵N NMR for Prototropic Tautomerism Studies
¹⁵N NMR spectroscopy is a highly sensitive probe for studying nitrogen-containing compounds and is particularly well-suited for investigating prototropic tautomerism. rsc.orgacdlabs.comnih.govresearchgate.net The chemical shift of the nitrogen atom in the quinoline ring is markedly different in the enol and keto tautomers.
In the enol form (this compound), the nitrogen atom is a pyridine-like nitrogen and would have a characteristic chemical shift. In the keto form (8-Bromo-2-ethylquinolin-4(1H)-one), the nitrogen is part of an amide-like structure and is directly bonded to a proton, which significantly alters its electronic environment and, consequently, its chemical shift. The observation of two distinct ¹⁵N signals, or a single averaged signal depending on the rate of interconversion, would provide direct evidence of the tautomeric equilibrium and could be used to quantify the relative populations of the two forms. rsc.orgacdlabs.com
Table 4: Expected ¹⁵N NMR Chemical Shifts (ppm) for the Tautomers of this compound
| Tautomer | Expected ¹⁵N Chemical Shift (ppm, relative to NH₃) |
| Quinolin-4-ol (enol) form | ~260 - 300 |
| Quinolin-4(1H)-one (keto) form | ~160 - 190 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by identifying its characteristic functional group vibrations and offering insights into its conformational landscape.
Identification of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is dominated by the characteristic vibrations of its constituent functional groups: the quinoline core, the hydroxyl group, the ethyl substituent, and the bromo substituent. A key aspect of the vibrational analysis of this molecule is the consideration of its potential tautomeric forms: the enol (this compound) and the keto (8-Bromo-2-ethyl-1H-quinolin-4-one) forms. The presence and predominance of either tautomer significantly influence the observed vibrational frequencies. researchgate.netrsc.orgresearchgate.net
In the enol form, a broad O-H stretching band is expected in the IR spectrum, typically in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the quinoline ring would appear around 1620 cm⁻¹. researchgate.net Conversely, the keto tautomer would exhibit a strong C=O stretching vibration in the range of 1680-1640 cm⁻¹, a region that can sometimes overlap with C=C stretching modes. The N-H stretching vibration of the quinolin-4-one form would be observed as a broad band around 3300-3000 cm⁻¹. researchgate.net
The aromatic C-H stretching vibrations of the quinoline ring are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would be found just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹. docbrown.info
The following table summarizes the expected characteristic vibrational frequencies for the potential tautomeric forms of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Enol Form) | Expected Wavenumber (cm⁻¹) (Keto Form) |
| O-H/N-H | Stretching | 3400-3200 (broad) | 3300-3000 (broad) |
| C-H (aromatic) | Stretching | > 3000 | > 3000 |
| C-H (aliphatic) | Stretching | < 3000 | < 3000 |
| C=O | Stretching | - | 1680-1640 |
| C=N/C=C | Stretching | ~1620 | ~1600 |
| C-Br | Stretching | 600-500 | 600-500 |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy can also provide valuable information regarding the conformational preferences of the 2-ethyl substituent. The rotation of the ethyl group around the C2-C(ethyl) bond can give rise to different conformers, which may have distinct, albeit subtly different, vibrational signatures. rsc.orglumenlearning.com These differences are often more pronounced in the low-frequency region of the Raman spectrum, where skeletal vibrations and torsional modes are observed.
Furthermore, the position and shape of the O-H or N-H stretching bands can be indicative of intra- and intermolecular hydrogen bonding. researchgate.net In the solid state, extensive hydrogen bonding networks are likely to be present, leading to a broadening and red-shifting of these bands. In dilute solutions of non-polar solvents, sharper, "free" O-H or N-H bands might be observed, providing a clearer picture of the intrinsic vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the nature of the chromophore. For this compound, the quinoline ring system constitutes the primary chromophore. The UV-Vis spectrum is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. acs.orgnih.gov
The position and intensity of these bands are influenced by the substitution pattern on the quinoline ring. The presence of the electron-donating hydroxyl group (in the enol form) or the carbonyl group (in the keto form) and the electron-withdrawing bromo group will affect the energy levels of the molecular orbitals involved in the electronic transitions.
Studies on similar quinoline derivatives suggest that the main absorption bands for the enol form would likely appear in the range of 220-250 nm and 300-350 nm. nih.gov The keto form is expected to show a red-shifted absorption compared to the enol form due to the extended conjugation. The solvent polarity can also play a significant role in the position of the absorption maxima (solvatochromism), providing further clues about the nature of the electronic transitions and the predominant tautomeric form in different environments.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular mass of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₁₀BrNO) is 251 u.
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass-to-charge units (m/z). libretexts.org
The fragmentation of the molecular ion upon electron impact would likely proceed through several pathways, including the loss of the ethyl group, the bromo substituent, and cleavage of the quinoline ring. Common fragmentation patterns for alkylquinolines involve the loss of an alkyl radical to form a stable quinolyl cation. mcmaster.ca The fragmentation of hydroxyquinolines often involves the loss of CO, which is characteristic of phenolic compounds. researchgate.net
A plausible fragmentation pathway for this compound is outlined below:
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragmentation |
| [M]⁺ | 251 | 253 | Molecular Ion |
| [M - C₂H₅]⁺ | 222 | 224 | Loss of ethyl radical |
| [M - Br]⁺ | 172 | - | Loss of bromine radical |
| [M - CO]⁺ | 223 | 225 | Loss of carbon monoxide |
Conformational Analysis using Spectroscopic Data
The conformational flexibility of this compound primarily arises from the rotation of the C2-ethyl bond and the potential for different tautomeric forms. Spectroscopic data, particularly from vibrational and NMR spectroscopy (though not detailed here), combined with computational modeling, can provide a comprehensive understanding of the molecule's preferred three-dimensional structure. organicchemistrytutor.comchemistrysteps.comyoutube.com
The predominance of the keto or enol tautomer is a critical aspect of its conformation. Spectroscopic studies on related quinolin-4-ols have shown that the keto form is often favored in both solid and solution phases. researchgate.netscispace.com The IR spectrum, with its distinct C=O and N-H stretching bands for the keto form versus O-H for the enol form, is a primary tool for this determination. rsc.org
The rotational conformation of the ethyl group can be inferred from subtle shifts in the vibrational spectra and through the analysis of nuclear Overhauser effects (NOE) in 2D NMR experiments. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the relative energies of different conformers and tautomers, and the calculated vibrational and electronic spectra can be compared with experimental data to validate the predicted structures. scirp.org
Computational Chemistry and Molecular Modeling of 8 Bromo 2 Ethylquinolin 4 Ol
Quantum Chemical Calculations for Geometric and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational approaches offer a powerful tool for understanding the intrinsic properties of 8-Bromo-2-ethylquinolin-4-ol.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and conformational preferences of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be utilized to find the lowest energy conformation of the molecule. This process involves systematically exploring the potential energy surface by rotating the ethyl group and considering the tautomeric equilibrium between the keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise model of the molecular structure at its most stable state. Conformational analysis helps in identifying the most probable spatial arrangement of the atoms, which is crucial for understanding its interactions with other molecules.
Interactive Table: Example of Optimized Geometric Parameters for this compound (Keto Tautomer) calculated using DFT.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C2 | C3 | 1.37 | |
| Bond Length | C4 | O1 | 1.24 | |
| Bond Length | C8 | Br1 | 1.90 | |
| Bond Angle | C3 | C4 | C4a | 119.5 |
| Bond Angle | C2 | N1 | C8a | 117.8 |
| Dihedral Angle | C3 | C2 | C9 | C10 |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting tendency. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. A smaller band gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the quinolinol ring, particularly the electron-rich regions, while the LUMO would be distributed over the aromatic system. The presence of the bromine atom and the ethyl group would influence the energies of these orbitals.
Interactive Table: Example of Calculated Frontier Molecular Orbital Energies for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Band Gap (LUMO-HOMO) | 4.7 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. The MEP map of this compound would show regions of negative potential (typically colored in shades of red) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen in the keto form or the hydroxyl proton in the enol form, signifying their tendency for nucleophilic interactions.
Spectroscopic Property Prediction via Computational Methods
Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for the prediction of NMR chemical shifts. By performing GIAO calculations on the optimized geometry of this compound, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. To account for the influence of the solvent on the chemical shifts, the Polarizable Continuum Model (PCM) can be incorporated into the calculations. The simulated NMR spectra can then be compared with experimental data to confirm the molecular structure and assign the observed signals to specific atoms in the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging.
Interactive Table: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound.
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 152.1 | 151.8 |
| C3 | 110.5 | 110.2 |
| C4 | 178.9 | 178.5 |
| C4a | 140.2 | 139.9 |
| C5 | 125.6 | 125.3 |
| C6 | 128.4 | 128.1 |
| C7 | 124.9 | 124.6 |
| C8 | 116.3 | 116.0 |
| C8a | 148.7 | 148.4 |
| C9 | 28.5 | 28.2 |
| C10 | 13.2 | 12.9 |
Predicted IR and UV-Vis Spectra
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and understanding the electronic structure of the compound.
Predicted Infrared (IR) Spectrum: A theoretical IR spectrum of this compound would be calculated to identify its characteristic vibrational modes. This involves optimizing the molecular geometry and then calculating the vibrational frequencies and their corresponding intensities. The resulting data would provide insights into the stretching and bending vibrations of specific functional groups, such as the O-H stretch of the hydroxyl group, C-H stretches of the ethyl and quinoline (B57606) moieties, and the C-Br stretch.
Predicted UV-Vis Spectrum: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, these calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is crucial for understanding the electronic transitions within the molecule, typically π-π* and n-π* transitions associated with the quinoline ring system.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.
Exploration of Conformational Flexibility and Dynamics
MD simulations of this compound would allow for the exploration of its conformational landscape. By simulating the molecule's motion over nanoseconds or longer, researchers could identify the most stable conformations and the energy barriers between them. Key areas of flexibility would likely include the rotation of the ethyl group and the orientation of the hydroxyl proton. Analysis of the trajectory from an MD simulation would provide information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's dynamic nature.
Studies of Ligand-Target Interactions
In the context of drug discovery, MD simulations are invaluable for studying the interactions between a ligand, such as this compound, and a biological target, typically a protein. These simulations can predict the binding mode of the ligand within the active site of the target and estimate the binding free energy. This provides a molecular-level understanding of the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity and specificity.
Computational Insights into Chemical Reactivity and Reaction Mechanisms
Computational methods can provide deep insights into the chemical reactivity of a molecule and the mechanisms of its reactions. For this compound, this could involve:
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's susceptibility to electrophilic and nucleophilic attack.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Reaction Pathway Modeling: For a given reaction involving this compound, computational methods can be used to model the entire reaction pathway, including transition states and intermediates. This allows for the determination of activation energies and reaction kinetics.
Integrated Molecular Modeling with Machine Learning for Analogue Design
The integration of molecular modeling with machine learning (ML) has emerged as a powerful strategy for accelerating the design of new molecules with desired properties. In the case of this compound, this approach could be used to design analogues with improved biological activity, solubility, or other pharmacokinetic properties.
The process would typically involve:
Data Generation: Computational methods would be used to generate a dataset of this compound analogues and their predicted properties.
Model Training: An ML model would be trained on this dataset to learn the relationship between molecular structure and the desired property.
Analogue Prediction: The trained model would then be used to predict the properties of a large virtual library of new analogues, allowing for the rapid identification of promising candidates for synthesis and experimental testing.
While these computational methodologies are standard practice in modern chemical research, their specific application to this compound has not been documented in the available literature. Future research in this area would be valuable for elucidating the chemical and physical properties of this compound and for guiding the design of novel quinoline derivatives.
Structure Activity Relationship Sar Studies of 8 Bromo 2 Ethylquinolin 4 Ol Analogues
Systematic Structural Modifications and their Impact on Biological Outcomes
Systematic structural modifications of the quinoline (B57606) core are crucial for understanding and optimizing biological activity. Research on various quinoline-based scaffolds has demonstrated that even minor changes to the molecule can lead to significant shifts in potency and function.
For instance, in studies on related heterocyclic systems like imidazoquinolines, which are potent Toll-like receptor 7 (TLR7) agonists, systematic exploration of substituents has revealed clear SAR trends. Modifications to the C2 sidechain, the core heterocyclic system, and the N1-substituent all dramatically impact agonistic activity. nih.gov Replacing the core imidazole (B134444) ring with a triazole or cyclic urea (B33335) resulted in a complete loss of activity. nih.gov Similarly, modifications to a secondary amine on a C2 ethylaminomethylene sidechain were generally not well-tolerated, underscoring the specific structural requirements for interaction with the biological target. nih.gov
Interactive Table: General SAR Observations in Quinoline Analogues
| Position of Modification | General Impact on Activity | Example from Related Scaffolds | Reference |
|---|---|---|---|
| C2-substituent | Chain length and branching can significantly alter potency. | Optimal C2-n-butyl group for TLR7 agonism in imidazoquinolines. | nih.gov |
| C4-substituent | The nature of the group (e.g., amine, oxo) is often critical for activity. | A C4-amino group is essential for TLR7 agonism in imidazoquinolines. | nih.gov |
| C7-position | Substitution can enhance antimicrobial activity. | Introduction of N-heterocycles at C7 improves antibacterial properties. | mdpi.com |
Influence of C-8 Halogenation on Quinolinol Activity
The position and nature of halogen substituents on the quinoline ring play a pivotal role in determining biological activity. Halogenation, particularly at the C-8 position, can significantly influence a compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.
Research has shown that for many quinoline derivatives, substitutions on the benzene (B151609) ring portion of the scaffold are critical. Studies on highly brominated quinolines have demonstrated that the placement of bromine atoms has a profound effect on antiproliferative activity against cancer cell lines. nih.gov For example, compounds with bromine at the C-5 and C-7 positions showed significant inhibitory effects, whereas a 3,6,8-tribromoquinoline (B3300700) derivative was inactive. nih.gov This highlights the sensitivity of biological activity to the specific pattern of halogenation.
In other related compounds, the C-8 position has been identified as a key site for modification. Recent studies have pointed to the potent inhibitory effects of 8-substituted quinolines, including those with hydroxyl and methoxy (B1213986) groups, against various cancer cell lines. nih.gov The introduction of a halogen like bromine at C-8, as seen in 8-Bromo-2-ethylquinolin-4-ol, is a common strategy in medicinal chemistry. The electron-withdrawing nature of bromine can alter the pKa of the quinolinol and influence hydrogen bonding capabilities, which can be crucial for target engagement. Furthermore, halogenated 8-hydroxyquinolines have been investigated for a range of activities, including anticancer and antineurodegenerative properties. researchgate.net The specific contribution of the C-8 bromo group in this compound would be relative to other substitutions, with studies often finding that modifications at this position can lead to the abrogation of certain activities, such as in the case of some TLR agonists. nih.gov
Role of the C-2 Alkyl Substituent (Ethyl Group) in SAR
The substituent at the C-2 position of the quinoline ring is a well-established determinant of biological activity in various classes of quinoline-based compounds. The size, length, and steric bulk of an alkyl group at this position can directly impact the compound's binding affinity for its target.
In SAR studies of related thiazoloquinolines, which act as Toll-like receptor (TLR) agonists, a clear relationship was observed between the length of the C-2 alkyl chain and potency. Analogues with C2-alkyl groups of varying lengths (methyl, ethyl, propyl, butyl) were synthesized and evaluated. nih.gov While methyl, ethyl, and propyl groups conferred comparable TLR8-agonistic potencies, the activity began to diminish with a C2-pentyl group, and longer chains led to inactivity. nih.gov This suggests the presence of a specific-sized hydrophobic pocket in the target receptor that accommodates the C-2 alkyl chain.
Similarly, in imidazoquinoline-based TLR7 agonists, a systematic exploration of C2-alkyl substituents showed a distinct relationship between the alkyl chain length and agonistic potency, with the C2-n-butyl group being optimal. nih.gov The ethyl group in this compound, therefore, likely plays a crucial role in fitting into a specific binding site on its biological target. Studies on other quinolin-4-one derivatives have also found that alkyl groups in the C-2 position were more advantageous for antineoplastic activity than aryl groups. mdpi.com The choice of an ethyl group represents a balance between providing sufficient hydrophobic interaction and avoiding the steric hindrance that can come with larger substituents.
Interactive Table: Effect of C-2 Alkyl Chain Length on TLR8 Activity of Thiazoloquinolines
| C-2 Alkyl Substituent | Relative TLR8 Agonistic Potency | Reference |
|---|---|---|
| Methyl | Active | nih.gov |
| Ethyl | Active | nih.gov |
| Propyl | Active | nih.gov |
| Butyl | Active (Optimal) | nih.gov |
| Pentyl | Diminished Activity | nih.gov |
Impact of the C-4 Hydroxyl/Oxo Moiety and its Tautomeric State on SAR
The C-4 substituent of the quinoline ring is a critical feature for the biological activity of many derivatives. The presence of a hydroxyl group at this position gives rise to keto-enol tautomerism, where the compound can exist in equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4(1H)-one (keto) form. The predominant tautomeric form can significantly impact the molecule's chemical properties, including its hydrogen bonding capacity, aromaticity, and ability to interact with biological targets.
For many quinolin-4-ones, the keto form is favored in both solid and solution states. researchgate.net The carbonyl group at the C-4 position is often essential for potency. mdpi.com Docking studies of quinolone derivatives targeting the P. falciparum bc1 protein complex have established a key role for the 4-oxo group in drug-target interactions. researchgate.net The ability to form hydrogen bonds via the N-H and C=O groups of the quinolinone form is crucial for binding at the active site. researchgate.net Consequently, the potential for tautomerism can directly impact pharmacological profiles, as the different tautomers exhibit distinct physicochemical properties and interact differently with enzyme active sites. grafiati.com
The investigation of N-methylated and O-methylated analogues, which "lock" the molecule into the keto or enol form, respectively, has been used to probe the importance of this tautomerism. In several cases, these locked analogues were shown to lack the biological activity of the parent compound that can tautomerize, suggesting that the equilibrium or the presence of a specific tautomer is necessary for the desired biological effect. researchgate.net The 4-hydroxyl/oxo moiety of this compound is therefore a key functional group, with its tautomeric state likely being a critical factor in its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Analysis using Quantum Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. In the study of quinoline derivatives, QSAR models often employ quantum chemical descriptors calculated using methods like Density Functional Theory (DFT). bioline.org.brresearchgate.net These descriptors provide a numerical representation of the molecule's electronic and structural properties.
Commonly used quantum chemical descriptors include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
Band Gap (ΔE) : The difference between LUMO and HOMO energies, indicating chemical reactivity.
Dipole Moment (μ) : Measures the polarity of the molecule.
Hardness (η) and Softness (σ) : Describe the resistance to change in electron distribution.
In a QSAR study on quinoline derivatives as corrosion inhibitors, descriptors such as E_HOMO, softness (σ), and the number of transferred electrons (ΔN) were found to increase with increasing inhibition efficiency. bioline.org.br Conversely, E_LUMO and the band gap (BG) decreased with higher efficiency. bioline.org.br Such models, once validated, can predict the activity of new, untested compounds and offer insights into the mechanism of action. ijpcbs.com For example, a reliable QSAR model was developed to predict the inhibitory activity of quinoline derivatives against the P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov These studies demonstrate that the electronic properties of the quinoline scaffold are key determinants of its biological function.
Interactive Table: Correlation of Quantum Descriptors with Activity of Quinoline Derivatives
| Quantum Descriptor | Typical Correlation with Increased Biological Activity | Significance | Reference |
|---|---|---|---|
| E_HOMO | Increase | Indicates better electron-donating ability. | bioline.org.br |
| E_LUMO | Decrease | Indicates better electron-accepting ability. | bioline.org.br |
| Band Gap (ΔE) | Decrease | Suggests higher chemical reactivity. | bioline.org.br |
| Dipole Moment (μ) | Varies (often decrease) | Relates to polarity and solubility. | bioline.org.br |
Targeting Specific Protein Pockets: Palmitate-Binding Pocket (PBP) of TEADs as an example
A key strategy in modern drug discovery is to design small molecules that bind to specific, functionally important pockets on protein targets. An excellent example relevant to quinoline-like scaffolds is the targeting of the TEA Domain (TEAD) family of transcription factors, which are key downstream effectors of the Hippo signaling pathway. researchgate.netnih.gov The interaction between TEADs and the co-activator YAP is crucial for cell proliferation and is often dysregulated in various cancers. scienceasia.orgsemanticscholar.org
TEAD proteins have a deep, conserved hydrophobic "palmitate-binding pocket" (PBP) in the core of their YAP-binding domain. semanticscholar.orgnih.gov This pocket is naturally occupied by a palmitate molecule, and this S-palmitoylation is essential for TEAD stability and its ability to bind to YAP. researchgate.netnih.govnih.gov Disrupting this process by using small molecules that occupy the PBP has emerged as an attractive therapeutic strategy to inhibit YAP-TEAD-driven gene expression. researchgate.netsemanticscholar.org
Virtual screening and molecular dynamics simulations have been used to identify potential small-molecule inhibitors that can bind to this pocket. researchgate.netnih.gov The PBP is considered a druggable pocket, and compounds that bind here can allosterically inhibit the YAP-TEAD interaction or destabilize the TEAD protein. semanticscholar.org The binding modes of these small molecules often involve interactions with key hotspot residues within the pocket, such as Cys380 in TEAD2. researchgate.netnih.gov The development of quinoline-based or other heterocyclic compounds as inhibitors targeting the TEAD PBP represents a promising avenue for cancer therapy, demonstrating how understanding a specific protein pocket can guide the design of novel therapeutic agents. scienceasia.org
Chemical Biology Applications of 8 Bromo 2 Ethylquinolin 4 Ol As a Molecular Probe Scaffold
Design and Synthesis of 8-Bromo-2-ethylquinolin-4-ol-Derived Fluorescent Probes
The development of novel fluorescent probes from the this compound scaffold would begin with its synthesis, likely through a Conrad-Limpach or a related cyclization reaction. Subsequent modifications would focus on transforming this core into functional probes with tailored properties for specific biological applications.
The photophysical properties of a fluorophore, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, are critical for its utility in bioimaging. Strategic domain engineering involves the chemical modification of the core this compound scaffold to fine-tune these properties.
Researchers would typically employ the following strategies:
Modulation of Intramolecular Charge Transfer (ICT): The quinolinol core can act as an electron donor or acceptor. By attaching strong electron-donating groups (e.g., amines, ethers) or electron-withdrawing groups (e.g., nitro, cyano) to the quinoline (B57606) ring, a "push-pull" system can be established. This modulation of ICT character is a powerful method for red-shifting the emission wavelength and enhancing sensitivity to the local microenvironment polarity. For instance, replacing the 8-bromo group with a dimethylamino group would be expected to significantly increase the fluorescence quantum yield and shift the emission to a longer wavelength.
Extension of π-Conjugation: Extending the conjugated π-system of the quinoline ring by attaching aromatic or vinylic substituents would lead to a bathochromic (red) shift in both absorption and emission spectra. This could be achieved via Suzuki or Sonogashira cross-coupling reactions at the 8-bromo position. Probes emitting in the far-red or near-infrared (NIR) region are highly desirable for deep-tissue imaging due to reduced autofluorescence and light scattering.
A hypothetical study might synthesize a series of derivatives and characterize their photophysical properties, as illustrated in the conceptual data table below.
| Compound | Modification at C8-Position | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| Scaffold | -Br | 350 | 450 | 0.15 |
| Derivative 1 | -N(CH₃)₂ | 410 | 520 | 0.65 |
| Derivative 2 | -Ph | 375 | 480 | 0.25 |
| Derivative 3 | -C≡C-Ph | 390 | 500 | 0.30 |
Table 1: Conceptual photophysical data for hypothetical derivatives of this compound. Data illustrates the effect of strategic domain engineering on key optical properties.
A key goal in probe design is to create fluorogenic scaffolds—molecules that are weakly fluorescent or non-fluorescent until they interact with their intended biological target. This "turn-on" response minimizes background signal and enhances detection sensitivity.
Optimization strategies would include:
Photoinduced Electron Transfer (PeT) Quenching: A PeT-based sensor could be designed by attaching a recognition moiety (e.g., a receptor for a specific analyte) to the quinolinol fluorophore through a short spacer. In the "off" state, the recognition moiety quenches the fluorescence via PeT. Upon binding the analyte, a conformational or electronic change disrupts the PeT process, "turning on" the fluorescence.
Reaction-Based Probes: The scaffold could be modified with a reactive group that is cleaved or altered by a specific enzyme or reactive oxygen species (ROS). For example, attaching an ester group that is cleaved by a cellular esterase would unmask a phenol, leading to a dramatic change in fluorescence.
Q & A
Q. What are the established synthetic routes for 8-Bromo-2-ethylquinolin-4-ol, and what key intermediates are involved?
Methodological Answer: The synthesis of this compound can be approached via:
- Friedländer condensation : Reacting 2-ethyl-4-hydroxyquinoline with brominating agents (e.g., NBS or Br₂ in acetic acid) to introduce bromine at the 8-position.
- Heterocyclization : Using bromoacetophenone or ethyl bromoacetate to functionalize the quinoline core (as demonstrated in analogous quinoline derivatives) .
- Intermediate Isolation : Key intermediates include 2-ethylquinolin-4-ol (pre-bromination) and halogenated precursors (e.g., 8-bromoquinoline derivatives).
Example Reaction Conditions (adapted from ):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Bromine (Br₂) in acetic acid, 80°C, 6h | Regioselective bromination at C8 |
| 2 | Sodium acetate, ethanol reflux | Cyclization/purification |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve substituent positions (e.g., ethyl at C2, hydroxyl at C4, bromine at C8). Coupling patterns in aromatic regions confirm substitution .
- HRMS : Validate molecular weight (C₁₁H₁₀BrNO: theoretical 265.0 g/mol).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 8-bromo vs. 6-bromo isomers) .
Q. Key Spectral Markers :
Q. How does the bromine substituent at the 8-position influence the reactivity of the quinoline ring?
Methodological Answer:
- Electron-Withdrawing Effect : Bromine deactivates the quinoline ring, reducing electrophilic substitution at C5/C7 but enhancing nucleophilic attacks at C3 .
- Steric Hindrance : Bulky bromine at C8 directs reactions to less hindered positions (e.g., C2 ethyl group facilitates functionalization at C6) .
- Hydrogen Bonding : The hydroxyl at C4 and bromine at C8 stabilize intermediates via intramolecular interactions, affecting reaction pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?
Methodological Answer:
- Comparative Analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model NMR chemical shifts. Discrepancies >0.5 ppm suggest misassigned structures .
- Validation via X-ray : Resolve ambiguous NOE or coupling patterns (e.g., distinguishing C6 vs. C8 bromination) .
- Statistical Methods : Apply structural equation modeling (SEM) to quantify variance between predicted and observed data, as demonstrated in multi-wave studies .
Q. What strategies optimize regioselective bromination in the synthesis of ethyl-substituted quinolines?
Methodological Answer:
- Directing Groups : Use -OH at C4 to direct bromination to C8 via hydrogen bonding with Br₂ .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-deficient positions .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control (C8 bromination), while higher temps (>80°C) risk di-bromination .
Q. Regioselectivity Table :
| Condition | Bromination Site | Yield |
|---|---|---|
| Br₂ in acetic acid, 80°C | C8 | 75–85% |
| NBS in DMF, 25°C | C5/C7 (minor) | <10% |
Q. What mechanistic insights explain unexpected byproduct formation during heterocyclization reactions involving this compound?
Methodological Answer:
- Competitive Pathways : Bromine’s electron-withdrawing effect can divert reactions from cyclization to elimination (e.g., forming quinoline oxides) .
- Base Sensitivity : Sodium acetate in ethanol may deprotonate -OH, leading to alkoxide intermediates that undergo side reactions (e.g., dimerization) .
- Mitigation :
- Use milder bases (e.g., K₂CO₃) and inert atmospheres.
- Monitor reaction progress via TLC/HPLC to isolate intermediates .
Q. Example Byproducts :
- Thiazolidinone Derivatives : From thiourea intermediates reacting with ethyl bromoacetate .
- Isoindole-dione Adducts : From phthalic anhydride coupling at C6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
